molecular formula C17H23FN2O2 B7037832 N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide

Cat. No.: B7037832
M. Wt: 306.37 g/mol
InChI Key: NMCURVPZOCQTEM-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-methoxyphenyl group and a hexahydropyrrolizine ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-12(13-5-6-14(18)15(11-13)22-2)19-16(21)17-7-3-9-20(17)10-4-8-17/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCURVPZOCQTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)NC(=O)C23CCCN2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide typically involves multiple steps, starting with the preparation of the fluoro-methoxyphenyl precursor. This precursor is then subjected to a series of reactions, including alkylation, cyclization, and amide formation, under controlled conditions. Common reagents used in these reactions include alkyl halides, cyclizing agents, and amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its reactivity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme, thereby affecting a metabolic pathway or signaling cascade.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-fluorophenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
  • N-[1-(3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
  • N-[1-(4-fluoro-3-methylphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide

Uniqueness

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide stands out due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for further research and development.

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